(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide
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Overview
Description
(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a thienopyrimidine core, which is known for its biological activity, and a pyridine ring, which is often found in pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide typically involves multi-step organic synthesis The process begins with the formation of the thienopyrimidine core, which can be achieved through cyclization reactions involving thiophene and pyrimidine derivatives
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized thienopyrimidine derivative, while substitution reactions could introduce new functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thienopyrimidine core is known for its activity against various biological targets, making this compound a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a potential candidate for the treatment of diseases such as cancer or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved conductivity or stability. Its unique structure allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to the desired therapeutic effect. The pyridine ring can enhance the compound’s binding affinity and specificity, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A simpler lactam structure used in various industrial applications.
N-Methylpyrrolidone: Known for its use as a solvent in the pharmaceutical and chemical industries.
Uniqueness
(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide is unique due to its combination of a thienopyrimidine core and a pyridine ring. This structure provides a balance of biological activity and chemical stability, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industry.
Properties
IUPAC Name |
(E)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3-pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-14(4-3-12-2-1-6-17-10-12)18-7-8-20-11-19-13-5-9-23-15(13)16(20)22/h1-6,9-11H,7-8H2,(H,18,21)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXANREINYGPTCD-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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